

Molecular structure and formula of Z-Pro-Proaldehyde-dimethyl acetal

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Compound of Interest

Z-Pro-Pro-aldehyde-dimethyl acetal

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An In-depth Technical Guide to Z-Pro-Proaldehyde-dimethyl acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for **Z-Pro-Pro-aldehyde-dimethyl acetal**, a significant compound in neurodegenerative disease research.

Molecular Structure and Chemical Formula

Z-Pro-Pro-aldehyde-dimethyl acetal is a dipeptide derivative where the C-terminal aldehyde is protected as a dimethyl acetal. The "Z" designation refers to a benzyloxycarbonyl protecting group on the N-terminus of the proline-proline dipeptide.

- Chemical Formula: C20H28N2O5[1][2][3][4][5]
- Systematic Name: Benzyl (S)-2-((S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- SMILES: COC(C1CCCN1C(=0)C2CCCN2C(=0)OCC3=CC=CC=C3)OC[3]
- CAS Number: 170116-63-9[1][2][3][4][5]



Physicochemical and Biological Properties

Z-Pro-Pro-aldehyde-dimethyl acetal is a versatile intermediate in organic synthesis and pharmaceutical research, noted for its role as a potent enzyme inhibitor.[1][4] The dimethyl acetal group enhances its stability and reactivity in various applications, including drug discovery.[1][4]

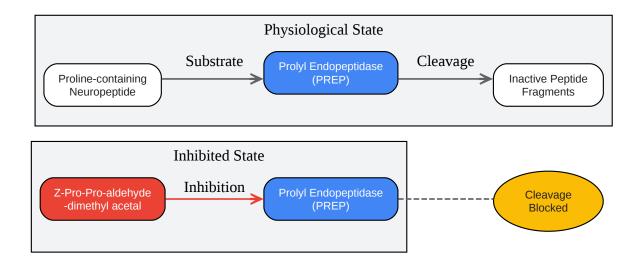
Property	Value	Reference
Molecular Weight	376.45 g/mol	[1][2][3][4]
Density	1.2 ± 0.1 g/cm ³	[1]
Boiling Point	522.5 ± 50.0 °C at 760 mmHg	[1]
Flash Point	269.8 ± 30.1 °C	[1]
LogP	1.33	[1]
Vapor Pressure	0.0 ± 1.4 mmHg at 25°C	[1]
Index of Refraction	1.554	[1]
Biological Activity	Potent inhibitor of prolyl endopeptidase (PREP)	[1][6]
IC ₅₀ (PREP)	12 nM	[1][6]
Storage Conditions	2-8 °C	[1][4]

Mechanism of Action and Biological Relevance

Z-Pro-Pro-aldehyde-dimethyl acetal is a potent inhibitor of prolyl endopeptidase (PREP), a cytosolic serine endoprotease.[1][6] PREP is implicated in the progression of cognitive dysfunction in aging and neurodegenerative diseases such as Alzheimer's disease.[1][6] The enzyme cleaves small peptides (<30 amino acids) on the C-terminal side of proline residues.[2] [7] Many of these substrates are neuroactive peptides, and their dysregulation is linked to neurological disorders.[2] By inhibiting PREP, **Z-Pro-Pro-aldehyde-dimethyl acetal** can modulate the levels of these neuropeptides, offering a potential therapeutic avenue. The compound has also been identified as a neurotoxin that can induce the production of reactive oxygen species in microglia cells.[3]



Below is a diagram illustrating the inhibitory action of **Z-Pro-Pro-aldehyde-dimethyl acetal** on the PREP signaling pathway.



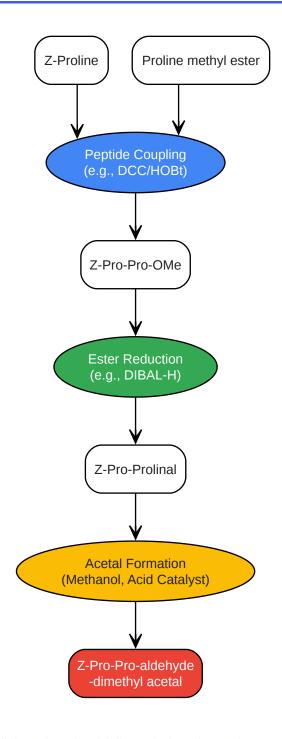
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Caption: Inhibition of PREP by **Z-Pro-Pro-aldehyde-dimethyl acetal**.

Experimental Protocols Representative Synthesis of Z-Pro-Pro-aldehydedimethyl acetal

A specific, detailed synthesis protocol for **Z-Pro-Pro-aldehyde-dimethyl acetal** is not publicly available. However, a representative synthesis can be outlined based on established peptide coupling and aldehyde protection methodologies. The general workflow is depicted below.





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Caption: A plausible synthetic workflow for **Z-Pro-Pro-aldehyde-dimethyl acetal**.

Methodology:

• Peptide Coupling: Z-Proline is coupled with proline methyl ester using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-



hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction mixture is stirred at room temperature until completion, followed by workup and purification to yield the dipeptide ester, Z-Pro-Pro-OMe.

- Ester Reduction: The resulting dipeptide ester is selectively reduced to the corresponding aldehyde (Z-Pro-Prolinal). This is typically achieved at low temperatures (e.g., -78 °C) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent such as toluene or dichloromethane. Careful control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.
- Acetal Formation: The crude aldehyde is then protected as a dimethyl acetal. This is
 generally accomplished by reacting the aldehyde with an excess of methanol in the presence
 of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).[8] Water is removed during
 the reaction to drive the equilibrium towards the acetal product. The final product, Z-Pro-Proaldehyde-dimethyl acetal, is then purified by column chromatography.

Prolyl Endopeptidase (PREP) Inhibition Assay

This protocol is adapted from established fluorimetric assays for PREP activity and can be used to determine the inhibitory potential of **Z-Pro-Pro-aldehyde-dimethyl acetal**.

Materials:

- Recombinant human PREP
- **Z-Pro-Pro-aldehyde-dimethyl acetal** (inhibitor)
- Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) (fluorogenic substrate)
- Assay Buffer: 100 mM K-phosphate buffer, pH 7.5
- Stop Solution: 1.5 M acetic acid
- 96-well black microplate
- Fluorimetric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:



- Inhibitor Preparation: Prepare a stock solution of **Z-Pro-Pro-aldehyde-dimethyl acetal** in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the IC₅₀ determination.
- Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add 25 μL of the inhibitor dilution (or buffer for control wells). Then, add 50 μL of a PREP enzyme solution (at a pre-determined optimal concentration) to each well.
- Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the enzymatic reaction by adding 25 μL of the Z-Gly-Pro-AMC substrate solution to each well.
- Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
- Reaction Termination: Stop the reaction by adding 100 μL of the stop solution to each well.
- Fluorescence Measurement: Measure the fluorescence of the released 7-amino-4-methylcoumarin using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Z-Pro-Pro- aldehyde-dimethyl acetal** relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

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References

• 1. Z-Pro-Pro-aldehyde-dimethyl acetal | CAS#:170116-63-9 | Chemsrc [chemsrc.com]







- 2. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Pro-Pro-aldehyde-dimethyl acetal | 170116-63-9 | FP111060 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Z-Pro-Pro-aldehyde-dimethyl acetal Bachem AG [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
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